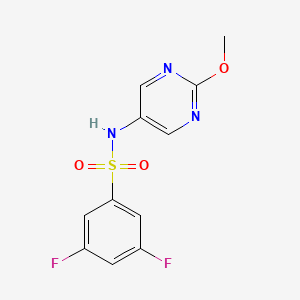

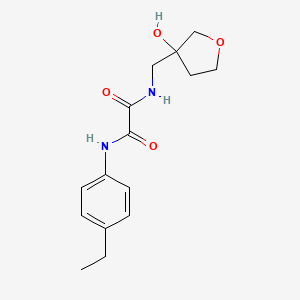

4-ethyl-5-fluoro-6-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-ethyl-5-fluoro-6-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyrimidine ring, and a pyrrolidine ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Theoretical investigations can provide insights into the molecular structure, including aspects like electron localization and delocalization areas .Scientific Research Applications

Synthesis and Molecular Corroboration

Research has delved into the synthesis of novel compounds utilizing pyrazoles, which share a structural resemblance to the core structure of 4-ethyl-5-fluoro-6-((1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine. These studies emphasize the development of precursors for the synthesis of compounds with potential antioxidant, anti-cancer, and anti-inflammatory properties, showcasing the molecule's versatility in drug discovery processes (P. Thangarasu et al., 2019).

Biological Evaluations

Considerable effort has been invested in the biological evaluation of synthesized compounds for their antimicrobial and antitumor properties. Notable research includes the development of imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines, which are synthesized through specific reactions to obtain compounds with preliminary biological activities (Badr Jismy et al., 2019). Additionally, the exploration of chromone-pyrimidine coupled derivatives for antimicrobial analysis indicates the compound's potential in creating effective antimicrobial agents (S. Tiwari et al., 2018).

Antimicrobial and Antibacterial Activities

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been pursued for their use as antibacterial agents, highlighting the compound's application in addressing bacterial resistance issues (M. E. Azab et al., 2013).

Fluorescent Properties for Biomedical Applications

Investigations into the fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines derivatives have been conducted, aiming to develop biomarkers and photochemical sensors. These studies explore how substituents affect luminescent properties, which is crucial for the development of imaging agents in biomedical research (Stephanía Velázquez-Olvera et al., 2012).

Hepatic Metabolism and Imaging Agents

Research on the synthesis and hepatic metabolism of strongly fluorescent fluorodipyrrinones indicates the potential use of similar compounds in probing liver and biliary metabolism, suggesting an application in fluorescence imaging and MRI imaging agents (S. Boiadjiev et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Imidazole derivatives are known to show a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

properties

IUPAC Name |

4-ethyl-5-fluoro-6-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN5O3S/c1-4-13-15(17)16(19-9-18-13)25-12-5-6-22(7-12)26(23,24)14-8-21(10-20-14)11(2)3/h8-12H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIREUJWVSIPKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CN(C=N3)C(C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2940761.png)

![2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2940763.png)

![6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2940766.png)

![4-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2940773.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2940775.png)

![Methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2940776.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2940777.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2940778.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one](/img/structure/B2940781.png)